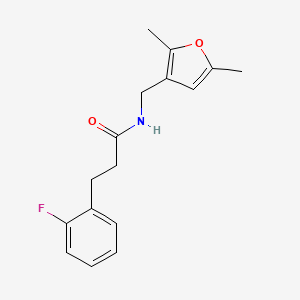

![molecular formula C18H13ClN4O2S B2515867 2-((3-(4-氯苯基)-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-2-基)硫代)乙酰胺 CAS No. 536715-12-5](/img/structure/B2515867.png)

2-((3-(4-氯苯基)-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

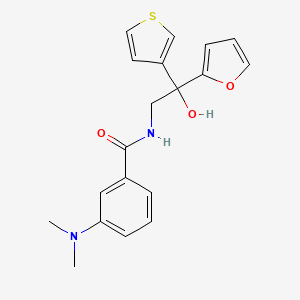

The compound "2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. The presence of a chlorophenyl group, a pyrimidoindole core, and a thioacetamide moiety suggests that this compound could be of interest in medicinal chemistry, particularly due to the structural similarities with other compounds that have been evaluated for their biological activities, such as opioid agonism and antioxidant properties .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of acetamide derivatives through condensation reactions. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated for their opioid kappa agonist activity. These compounds were obtained by introducing various substituents at specific positions on the molecule, which significantly affected their biological activity . Similarly, the synthesis of antioxidant acetamide derivatives involved a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, these methods suggest possible synthetic routes that could be explored.

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a 2-chloro acetamide derivative revealed specific orientations between the chlorophenyl and thiazole rings and the formation of intermolecular interactions within the crystal . Another study on C,N-disubstituted acetamides showed how intermolecular hydrogen bonds and halogen interactions contribute to the molecular conformation and stability . These findings highlight the importance of molecular geometry and intermolecular forces in the overall properties of such compounds.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. The presence of amino, chloro, and thio groups can lead to various chemical reactions, such as hydrogen bonding and halogen interactions, which were observed in the crystal structures of related compounds . These interactions can significantly affect the chemical behavior and potential biological activity of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. Vibrational spectroscopy has been used to characterize the vibrational signatures of similar molecules, providing insights into their stability and intermolecular interactions . The folded conformation about the methylene C atom of the thioacetamide bridge, as seen in related compounds, suggests that the compound may also exhibit such a conformation, which could influence its physical properties and biological activity .

科学研究应用

抗病毒活性

据报道,吲哚衍生物具有抗病毒特性 . 例如,已制备并报道了 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物作为抗病毒剂 . 合成了嘧啶衍生的吲哚核糖核苷,并测试了其对登革热病毒和抗丙型肝炎病毒的抗病毒活性 .

抗炎活性

吲哚衍生物已显示出作为抗炎剂的潜力 . 诸如 4-(2-氨基-6-(2-(4-氯苯基)-1H-吲哚-3-基)嘧啶-4-基)苯酚和 4-(4-氨基苯基)-6-(2-(4-氯苯基)-1H-吲哚-3-基)嘧啶-2-胺等化合物已显示出显着的抗炎抑制作用 .

抗癌活性

已发现吲哚衍生物具有抗癌特性 . 合成了嘧啶衍生的吲哚核糖核苷,并测试了其对各种癌细胞系的体外抗增殖活性 .

抗 HIV 活性

据报道,吲哚衍生物具有抗 HIV 特性 . 这些化合物在治疗 HIV 中的具体机制和有效性是正在进行的研究领域。

抗氧化活性

已发现吲哚衍生物具有抗氧化特性 . 这些化合物可以帮助中和体内有害的自由基,从而潜在地预防各种健康状况。

抗菌活性

吲哚衍生物已显示出作为抗菌剂的潜力 . 已发现它们对多种微生物有效,这使得它们成为开发新型抗菌药物的有希望的研究领域。

抗结核活性

据报道,吲哚衍生物具有抗结核特性 . 这表明在结核病治疗中具有潜在的应用。

抗糖尿病活性

已发现吲哚衍生物具有抗糖尿病特性 . 这表明在糖尿病的管理和治疗中具有潜在的应用。

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions could involve further exploration of the biological activities of this compound and its derivatives, and their potential applications in medicine.

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level that can lead to various therapeutic effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the therapeutic effects associated with these compounds.

Pharmacokinetics

The presence of a prenyl chain in some indole derivatives makes these compounds more lipophilic, which plays an important role in their antioxidant activity . Lipophilicity can also impact a compound’s bioavailability, as it can influence absorption and distribution within the body.

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, which suggests that they can have multiple effects at the molecular and cellular levels .

属性

IUPAC Name |

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O2S/c19-10-5-7-11(8-6-10)23-17(25)16-15(22-18(23)26-9-14(20)24)12-3-1-2-4-13(12)21-16/h1-8,21H,9H2,(H2,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJUGXJKRHSXSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)N)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Bicyclo[2.2.2]oct-5-enyl)prop-2-enamide](/img/structure/B2515784.png)

![6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2515793.png)

![7-Methoxy-1, 2-dihydrospiro[indole-3,4-piperidine]-2-one hydrochloride](/img/structure/B2515795.png)

![(E)-3-((2-methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2515797.png)

![2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol](/img/structure/B2515798.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B2515800.png)

![ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2515801.png)

![N-(3-chloro-4-methoxyphenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2515802.png)

![5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2515803.png)